2-(3,4,5-Trifluorobenzoyl)furan
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3O2/c12-7-4-6(5-8(13)10(7)14)11(15)9-2-1-3-16-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMAZTIEPUTQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3,4,5 Trifluorobenzoyl Furan
Retrosynthetic Analysis of the 2-(3,4,5-Trifluorobenzoyl)furan Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org This process involves breaking bonds, known as disconnections, and converting one functional group into another, a process termed functional group interconversion (FGI). lkouniv.ac.inub.edu
Disconnection Strategies Involving the Furan-Ketone Linkage
The most logical disconnection in the this compound framework is the bond between the furan (B31954) ring and the carbonyl group of the ketone. lkouniv.ac.in This disconnection corresponds to the reverse of a Friedel-Crafts acylation reaction. stackexchange.comrsc.org This bond cleavage generates two synthons: a 2-furyl anion and a 3,4,5-trifluorobenzoyl cation. The corresponding synthetic equivalents for these synthons would be furan and a 3,4,5-trifluorobenzoyl halide (such as the chloride or bromide) or anhydride (B1165640).
Another disconnection strategy could involve cleaving a carbon-carbon bond within the furan ring itself, which would be a more complex transformation corresponding to a cycloaddition reaction in the forward synthesis. However, the furan-ketone linkage disconnection is the more direct and commonly employed strategy.
Functional Group Interconversions (FGIs) for Precursor Derivation
Functional group interconversions (FGIs) are crucial for deriving viable precursors from the initial synthons. fiveable.meimperial.ac.uk For the 3,4,5-trifluorobenzoyl synthon, a key FGI is the conversion of a carboxylic acid to an acyl chloride. 3,4,5-Trifluorobenzoic acid can be converted to the more reactive 3,4,5-trifluorobenzoyl chloride using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or triphosgene. asianpubs.orgresearchgate.net This acyl chloride is a highly effective electrophile for acylation reactions.
On the furan side, while furan itself is the most direct precursor, FGIs can be employed to introduce activating or directing groups if necessary. For instance, a silyl group at the 2-position of furan could be used to facilitate a directed acylation, followed by removal of the silyl group.
Application of Common Retrosynthetic Principles for Polyfunctional Compounds
When dealing with polyfunctional compounds like this compound, certain retrosynthetic principles are applied to ensure a successful synthesis. pearson.comicj-e.org One key principle is to disconnect the most reactive functional group first. youtube.com In this case, the ketone linkage is a prime candidate for disconnection.
Another principle is to consider the chemoselectivity of the forward reactions. e3s-conferences.org The trifluorinated benzene (B151609) ring is relatively electron-deficient, which can affect the reactivity of the benzoyl portion. The furan ring, on the other hand, is an electron-rich heterocycle and is susceptible to polymerization under harsh acidic conditions, a factor that must be considered when planning the forward synthesis. stackexchange.comeurekaselect.com Therefore, the choice of reagents and reaction conditions is critical to avoid unwanted side reactions.
Forward Synthesis Strategies for this compound
Based on the retrosynthetic analysis, several forward synthesis strategies can be devised to construct the target molecule.
Acylation Reactions Involving Furan Precursors
The most direct method for synthesizing this compound is the Friedel-Crafts acylation of furan. rsc.org This reaction involves treating furan with an acylating agent, such as 3,4,5-trifluorobenzoyl chloride, in the presence of a Lewis acid catalyst.
However, classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃) can lead to the polymerization of the acid-sensitive furan ring. stackexchange.comeurekaselect.com Therefore, milder catalysts and conditions are often preferred.
| Catalyst | Reaction Conditions | Observations |
| Aluminum Chloride (AlCl₃) | Traditional Friedel-Crafts conditions | Can lead to polymerization of furan. stackexchange.com |
| Boron Trifluoride (BF₃) | Milder Lewis acid | Often a better catalyst for furan acylation than AlCl₃. stackexchange.com |
| Ytterbium(III) Triflate (Yb(OTf)₃) | Used in ionic liquids | Can catalyze the reaction efficiently and can be recycled. zenodo.org |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Heterogeneous catalyst couple | Allows for mild acylation with free carboxylic acids. ingentaconnect.com |
Recent advancements have explored the use of heterogeneous catalysts and ionic liquids to achieve cleaner and more efficient acylations of furan. zenodo.orgingentaconnect.com For example, a catalyst system of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and magnesium hydroxide (Mg(OH)₂) has been used for the direct acylation of furan with carboxylic acids. ingentaconnect.com Ytterbium(III) triflate in an ionic liquid medium has also been shown to be an effective and reusable catalyst for this transformation. zenodo.org
Cross-Coupling Approaches for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions offer an alternative and versatile approach to forming the C-C bond between the furan and benzoyl moieties. semanticscholar.org These methods often involve the coupling of an organometallic furan species with a benzoyl derivative or vice versa.
One common strategy is the Suzuki coupling, which would involve the reaction of a 2-furylboronic acid with a 3,4,5-trifluorobenzoyl halide in the presence of a palladium catalyst and a base. Another approach is the Stille coupling, which would utilize a 2-(tributylstannyl)furan and a 3,4,5-trifluorobenzoyl halide.
While these cross-coupling methods may require the pre-functionalization of the furan and/or the benzoyl precursor, they often offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylation. lookchem.com The development of tandem reactions, where multiple bond-forming events occur in a single pot, is also a promising avenue for the efficient synthesis of 2-aroyl-furans. rsc.org
Multi-Step Synthetic Sequences and Optimization
The most direct and plausible synthetic route to this compound is a multi-step sequence centered around the Friedel-Crafts acylation reaction. This process typically involves two key stages: the formation of a reactive acylating agent followed by its catalyzed reaction with the furan ring.
Step 1: Synthesis of 3,4,5-Trifluorobenzoyl Chloride
The synthesis commences with the commercially available 3,4,5-Trifluorobenzoic acid. ossila.com This precursor is converted into the more reactive acylating agent, 3,4,5-Trifluorobenzoyl chloride. This transformation can be achieved using standard chlorinating agents. While reagents like thionyl chloride or phosphorus pentachloride are common, a milder and efficient method involves the use of triphosgene (bis(trichloromethyl)carbonate) with a catalytic amount of N,N-dimethylformamide (DMF). asianpubs.org Studies on the synthesis of the structurally similar 2,3,4,5-tetrafluorobenzoyl chloride have shown that this method can achieve high yields, often exceeding 95 mol%, under optimized conditions. asianpubs.orgresearchgate.net The reaction is typically carried out in a solvent like 1,2-dichloroethane at a moderately elevated temperature. asianpubs.org
Step 2: Friedel-Crafts Acylation of Furan
The second step is the Friedel-Crafts acylation of furan with the synthesized 3,4,5-Trifluorobenzoyl chloride. The furan ring is highly susceptible to polymerization under classical Friedel-Crafts conditions that use strong Lewis acids like aluminum chloride (AlCl₃). stackexchange.com Therefore, the choice of catalyst and reaction conditions is critical to achieving a good yield of the desired 2-acyl furan. stackexchange.compharmaguideline.com
Milder Lewis acid catalysts are preferred. Boron trifluoride (BF₃), often used as its diethyl etherate complex, is a more suitable catalyst for the acylation of sensitive heterocyclic rings like furan. stackexchange.comgoogle.com Other effective catalysts reported for furan acylation include ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) and various heterogeneous catalysts, which offer the advantages of easier separation and potential reusability. proquest.comzenodo.org
Optimization of the reaction involves careful control over several parameters to maximize the conversion and selectivity for the 2-substituted product. Key variables include the choice of catalyst, the molar ratio of reactants and catalyst, the solvent, and the reaction temperature and duration. proquest.comresearchgate.net Solvent-free conditions have also been explored as a greener alternative. researchgate.net
Table 1: Optimization Parameters for Friedel-Crafts Acylation of Furan
| Parameter | Condition | Rationale / Finding |
| Catalyst | Boron Trifluoride (BF₃), Ytterbium(III) Triflate (Yb(OTf)₃), Heteropolyacids | Milder catalysts are required to prevent polymerization of the furan ring. stackexchange.compharmaguideline.comzenodo.org |
| Acylating Agent | Acyl Chloride or Anhydride | Acyl chlorides are generally more reactive than anhydrides in these reactions. zenodo.org |
| Solvent | 1,2-Dichloroethane, Chlorobenzene, Ionic Liquids, or Solvent-free | Solvent choice can influence reagent solubility and reaction rate. Ionic liquids and solvent-free approaches offer greener process alternatives. asianpubs.orgzenodo.orgresearchgate.net |
| Temperature | Low to moderate (e.g., 0°C to 50°C) | Lower temperatures can help to control the reactivity and minimize side reactions and polymerization. |
| Catalyst Loading | Catalytic amounts (e.g., 5-10 mol%) | Using catalytic instead of stoichiometric amounts of Lewis acid reduces waste and can improve yields by minimizing complex formation with the product. google.com |
Catalytic Approaches in the Synthesis of this compound and Related Structures
Beyond the classical Friedel-Crafts approach, modern catalytic methods offer diverse strategies for the synthesis of 2-aroyl-furans and related structures. These methods often provide alternative pathways that can offer improved efficiency, selectivity, and functional group tolerance.
Metal-Catalyzed Coupling Reactions
A wide array of transition metals have been employed as catalysts for the synthesis of substituted furans, which could be adapted for the construction of the core structure of this compound. researchgate.net These reactions typically build the furan ring from acyclic precursors or functionalize a pre-existing furan ring.
Palladium (Pd) Catalysis: Palladium catalysts are versatile for forming C-C bonds. Methods such as the palladium-catalyzed direct arylation of 2-furaldehyde with aryl halides can produce 5-aryl-2-formylfuran derivatives, which are structurally related to the target molecule. organic-chemistry.org Other Pd-catalyzed cascade reactions of enynes can provide access to highly substituted furans. organic-chemistry.org
Copper (Cu) Catalysis: Copper catalysts are effective in various furan syntheses. For instance, a copper-catalyzed oxidative cyclization of aryl ketones with styrenes allows for the synthesis of multiaryl-substituted furans. organic-chemistry.org Copper has also been used to catalyze the intermolecular annulation of ketones and β-nitrostyrenes. organic-chemistry.org
Gold (Au) and Rhodium (Rh) Catalysis: Gold catalysts, including gold nanoparticles, are known to catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org Rhodium catalysts have been used in carbonylative addition-cyclization approaches to form the furan ring. hud.ac.uk
Table 2: Overview of Metal-Catalyzed Syntheses for Furan Structures
| Metal Catalyst | Reaction Type | Substrates | Product Type |
| Palladium (Pd) | Direct Arylation | 2-Furaldehyde, Aryl Halides | 5-Aryl-2-formylfurans organic-chemistry.org |
| Copper (Cu) | Oxidative Cyclization | Aryl Ketones, Styrenes | Multiaryl-substituted Furans organic-chemistry.org |
| Gold (Au) | Cycloisomerization | Conjugated Allenones | Substituted Furans organic-chemistry.org |
| Rhodium (Rh) | Carbonylative Addition | Alkynes, CO | Hydroxy Enones (Furan Precursors) hud.ac.uk |
Organocatalytic Methodologies
Organocatalysis, which uses small organic molecules as catalysts, represents a metal-free approach to synthesis. While direct organocatalytic Friedel-Crafts acylation of furan is not extensively documented, related reactions demonstrate the potential of this strategy.
The organocatalytic asymmetric Friedel-Crafts alkylation of furan has been successfully achieved using chiral Brønsted acids, such as phosphoric acid derivatives. acs.orgacs.org In these reactions, the catalyst activates an electrophile (e.g., an aldimine) towards nucleophilic attack by the furan ring. acs.org This principle of electrophilic activation could potentially be extended to acylating agents. Furthermore, strategies involving HOMO (Highest Occupied Molecular Orbital) activation of furan derivatives through the formation of trienamine species with chiral primary amines have been used for remote enantioselective Friedel-Crafts alkylations, showcasing another avenue for organocatalytic functionalization of the furan scaffold. researchgate.net These approaches provide an atom-economical route to chiral furan derivatives. acs.org
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis, which utilizes enzymes to catalyze specific chemical transformations, is a growing field valued for its high selectivity and environmentally benign reaction conditions. However, the application of enzymatic methods for the direct acylation of furan to produce ketones like this compound is not a well-established route in the current scientific literature.
Enzymes, particularly lipases, are widely used for acylation reactions, but they are most commonly applied to the esterification or amidation of alcohols and amines. Their use in C-acylation reactions like the Friedel-Crafts reaction is far less common. The development of novel enzymes or the engineering of existing ones could potentially open up future possibilities for the chemoenzymatic synthesis of aryl furan ketones, but at present, this remains a largely unexplored area for this specific class of compounds.
Chemical Reactivity and Reaction Mechanisms of 2 3,4,5 Trifluorobenzoyl Furan
Reactivity of the Furan (B31954) Moiety in 2-(3,4,5-Trifluorobenzoyl)furan.acs.org
The furan ring in this compound is an electron-rich aromatic system, which makes it susceptible to a variety of chemical transformations. acs.orgpharmaguideline.com However, its aromaticity is less pronounced compared to benzene (B151609), rendering it more prone to reactions that involve dearomatization. acs.org The presence of the electron-withdrawing trifluorobenzoyl group at the 2-position significantly influences the reactivity of the furan ring. matanginicollege.ac.in
Electrophilic Aromatic Substitution on the Furan Ring
Furan and its derivatives readily undergo electrophilic aromatic substitution reactions due to the high electron density of the ring. pearson.comchemicalbook.com These reactions are significantly faster than those of benzene. chemicalbook.com Substitution preferentially occurs at the C5 position (the other α-position) because the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 or C4 (β) positions. chemicalbook.comquora.comchegg.com The electron-withdrawing nature of the 2-(3,4,5-trifluorobenzoyl) group deactivates the furan ring towards electrophilic attack, making the reaction conditions more demanding than for unsubstituted furan. matanginicollege.ac.in However, substitution, when it occurs, is still expected to favor the C5 position.
Common electrophilic substitution reactions for furans include:
Halogenation: Furan reacts with halogens like bromine under mild conditions to yield substituted products. pearson.comscribd.com
Nitration: Direct nitration with strong acids can lead to ring opening, so milder reagents like acetyl nitrate (B79036) are often employed. fayoum.edu.eg
Sulfonation: Similar to nitration, harsh conditions are avoided; reagents like the pyridine-SO₃ complex are used. fayoum.edu.eg
Friedel-Crafts Acylation and Alkylation: These reactions are typically carried out with mild Lewis acids to prevent polymerization or ring degradation. scribd.comwikipedia.org
| Reaction | Typical Reagent | Major Product Position |
| Halogenation | Br₂ | C5 |
| Nitration | Acetyl nitrate | C5 |
| Sulfonation | Pyridine-SO₃ complex | C5 |
| Friedel-Crafts Acylation | Acetic anhydride (B1165640)/SnCl₄ | C5 |
Nucleophilic Additions to the Furan Ring
While less common than electrophilic substitution, nucleophilic additions to the furan ring can occur, particularly when the ring is activated by strongly electron-withdrawing substituents. The 2-(3,4,5-trifluorobenzoyl) group facilitates such additions. Organometallic reagents like 2-furyllithium can add to various electrophiles. mdpi.com The addition of nucleophiles can lead to the formation of substituted dihydrofurans or ring-opened products. For example, the reaction of 2-trimethylsilyloxyfuran with certain nitrones proceeds via nucleophilic addition. nih.gov
Cycloaddition Reactions Involving the Furan Diene System (e.g., Diels-Alder).acs.org
The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgnih.gov This reactivity is a key feature of furan chemistry, allowing for the construction of complex polycyclic systems. nih.govmdpi.com The aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, and the thermodynamics can be unfavorable. nih.gov However, intramolecular Diels-Alder reactions of furans (IMDAF) can be highly efficient. youtube.com
The reactivity of the furan diene is influenced by substituents. Electron-donating groups on the furan ring generally increase the rate of reaction, while electron-withdrawing groups, such as the trifluorobenzoyl group, decrease reactivity. mdpi.comyoutube.com Despite this deactivation, 2-acylfurans can still participate in Diels-Alder reactions, particularly with reactive dienophiles or under forcing conditions. youtube.comrsc.org The reaction of furans with dienophiles like maleic anhydride can lead to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.orgyoutube.com
| Diene | Dienophile | Reaction Type | Product |
| Furan | Maleic Anhydride | Intermolecular Diels-Alder | Oxabicyclo[2.2.1]heptane derivative. youtube.com |
| Substituted Furan | Alkene | Intramolecular Diels-Alder (IMDAF) | Polycyclic adduct. youtube.com |
| Furan | Benzyne | [4+2] Cycloaddition | Naphthofuran derivative. nih.govnih.gov |
Ring-Opening and Rearrangement Processes of the Furan Core.libretexts.org
The furan ring can undergo ring-opening reactions under various conditions. Oxidative ring-opening with reagents like peracids can yield unsaturated dicarbonyl compounds. acs.org Acid-catalyzed hydrolysis can also lead to ring cleavage, forming a 1,4-dicarbonyl compound. fayoum.edu.eg In some cases, furan derivatives can undergo complex cascade rearrangements involving ring-opening and subsequent recyclization to form new heterocyclic systems. researchgate.net For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones are highly reactive and can undergo various transformations. nih.gov
Reactivity of the Trifluorobenzoyl Moiety in this compound.acs.org
The trifluorobenzoyl group is characterized by a carbonyl group attached to a trifluorinated benzene ring. The three fluorine atoms are strong electron-withdrawing groups, which significantly influences the reactivity of both the carbonyl group and the aromatic ring.
Nucleophilic Aromatic Substitution on the Trifluorobenzoyl Ring.youtube.comrsc.org
Aryl halides with electron-withdrawing substituents are susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.orgyoutube.com The three fluorine atoms on the benzoyl ring of this compound strongly activate the ring towards nucleophilic attack. The negative charge of the intermediate Meisenheimer complex is stabilized by the electron-withdrawing trifluorobenzoyl group and the fluorine atoms. libretexts.org
Nucleophilic aromatic substitution typically occurs at positions ortho or para to the activating group. libretexts.org In the case of the 3,4,5-trifluorobenzoyl moiety, a nucleophile could potentially substitute one of the fluorine atoms. The regioselectivity of such a reaction would depend on the specific nucleophile and reaction conditions. Studies on related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be displaced by various nucleophiles. researchgate.netbeilstein-journals.org
| Substrate | Nucleophile | Product |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, Sulfur, or Nitrogen Nucleophiles | 3-Substituted-5-nitro-1-(pentafluorosulfanyl)benzene. researchgate.netbeilstein-journals.org |
| Aryl Halide with Electron-Withdrawing Groups | Hydroxide Ion | Phenol derivative. libretexts.org |
Reactivity of the Carbonyl Group
The carbonyl group in this compound serves as a primary site for chemical transformations, exhibiting reactivity typical of aryl ketones but significantly influenced by the attached furan and trifluorophenyl rings. The electron-withdrawing nature of the three fluorine atoms on the benzoyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated benzoyl derivatives.
Studies on related 2-aroylbenzo[b]furans have shown that the carbonyl group can be readily reduced to a carbinol or converted to a thiocarbonyl. nih.gov For instance, the reduction of the carbonyl group in similar systems has been achieved using various reducing agents, leading to the corresponding secondary alcohols. This transformation is a critical step in the synthesis of various derivatives with altered biological activities. nih.gov While specific studies on this compound are limited, it is anticipated that it would undergo similar reductions. The stereochemical outcome of such reductions, leading to chiral alcohols, is of significant interest. The facial selectivity of the nucleophilic attack on the planar carbonyl group is influenced by the steric bulk of the adjacent furan and trifluorobenzoyl groups. nih.govorganic-chemistry.org
Furthermore, the carbonyl group can participate in condensation reactions with various nucleophiles. For example, its reaction with hydrazines can yield hydrazones, which can be further cyclized to form various heterocyclic systems.
Derivatization at the Benzoyl Periphery
The trifluorinated benzoyl ring of this compound, while being electron-deficient, offers opportunities for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the three fluorine atoms and the carbonyl group activates the aromatic ring towards attack by nucleophiles.
In principle, one or more of the fluorine atoms could be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates. The regioselectivity of such substitutions would be governed by the relative activation of the different positions on the phenyl ring. The positions ortho and para to the activating carbonyl group are typically the most susceptible to nucleophilic attack. However, the presence of three fluorine atoms complicates predictions, and a mixture of products could be expected depending on the reaction conditions and the nature of the nucleophile.
Interplay and Remote Electronic Effects between Furan and Trifluorobenzoyl Groups
Influence on Aromaticity and Electron Density Distribution
The furan ring is an aromatic heterocycle with a π-electron system that can donate electron density. Conversely, the 3,4,5-trifluorobenzoyl group is strongly electron-withdrawing due to the inductive effects of the fluorine atoms and the resonance effect of the carbonyl group. This electronic push-pull system leads to a significant polarization of the molecule.
Resonance and Inductive Effects on Reactivity
The reactivity of this compound is governed by a combination of resonance and inductive effects. The electron-donating furan ring, through resonance, can activate the carbonyl group towards electrophilic attack at the oxygen atom and simultaneously deactivates the furan ring itself towards electrophilic substitution. However, the strong inductive (-I) effect of the trifluorobenzoyl group dominates, making the entire molecule relatively electron-deficient.
This is evident in the reactivity of the carbonyl group, where the enhanced electrophilicity of the carbonyl carbon is a direct result of the inductive withdrawal by the fluorinated ring. In reactions involving the furan ring, such as electrophilic aromatic substitution, the deactivating effect of the trifluorobenzoyl group would be significant, making such reactions more challenging compared to simple furans. The presence of strong electron-withdrawing groups on the furan ring is known to decrease its reactivity in reactions like the Diels-Alder cycloaddition. rsc.org
Regioselectivity and Stereoselectivity in Transformations of this compound
The control of regioselectivity and stereoselectivity is a cornerstone of modern synthetic chemistry. In the context of this compound, these aspects are crucial for the synthesis of specific, well-defined derivatives.
Control of Reaction Site Specificity
The regioselectivity of reactions on this compound is determined by the inherent electronic properties of the molecule and the nature of the attacking reagent.
Reactions at the Carbonyl Group: As discussed, the carbonyl carbon is the primary site for nucleophilic attack.
Reactions on the Furan Ring: Electrophilic attack on the furan ring, if it occurs, is expected to be highly regioselective. In 2-substituted furans, electrophilic substitution generally occurs at the C5 position, which is the most electron-rich and sterically accessible position. quora.com The strong deactivating effect of the trifluorobenzoyl group would likely reinforce this preference, making C5 the most probable site for any electrophilic functionalization. Diels-Alder reactions of 2-substituted furans also exhibit distinct regioselectivity. nih.gov
Reactions on the Benzoyl Ring: Nucleophilic aromatic substitution on the trifluorobenzoyl ring would also exhibit regioselectivity, with the positions ortho and para to the carbonyl group being the most activated. The specific outcome would depend on the interplay of electronic activation and steric hindrance.
Stereoselectivity in Transformations
Reactions involving the creation of new stereocenters in this compound can proceed with varying degrees of stereoselectivity. A key example is the reduction of the prochiral carbonyl group to a chiral secondary alcohol. The stereochemical outcome of this reduction is governed by the facial selectivity of the hydride attack. This selectivity can be influenced by the steric bulk of the adjacent furan and trifluorobenzoyl groups, as well as by the choice of reducing agent and reaction conditions.
The use of chiral reducing agents or catalysts can induce high levels of enantioselectivity in such reductions, providing access to specific enantiomers of the corresponding alcohol. For instance, ketoreductases have been employed for the stereoselective reduction of related α-fluoro-β-keto esters. alaska.edu Similarly, chelation-controlled reductions can offer high diastereoselectivity in the reduction of ketones with nearby coordinating groups. organic-chemistry.org While specific data for this compound is not available, these principles provide a framework for predicting and controlling the stereochemical outcome of its transformations.
Diastereoselective and Enantioselective Pathways of this compound Remain to be Elucidated
A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific research focused on the diastereoselective and enantioselective reactions of the chemical compound this compound. Consequently, detailed, experimentally-derived data on its stereocontrolled transformations, including diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.), are not currently available.
The prochiral ketone moiety in this compound presents a potential target for asymmetric synthesis, where the addition of a nucleophile or the reduction of the carbonyl group could, in principle, be controlled to favor the formation of one stereoisomer over others. Such transformations are crucial in medicinal chemistry and materials science for accessing enantiomerically pure compounds with specific biological activities or physical properties.
In the broader context of synthetic organic chemistry, the stereoselective functionalization of ketones is a well-established field. Methodologies often employ chiral catalysts or auxiliaries to direct the approach of reagents to one of the two faces of the planar carbonyl group. Common strategies include:
Catalytic Asymmetric Reduction: The use of chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) with chiral ligands or organocatalysts like the Corey-Bakshi-Shibata (CBS) catalyst, can facilitate the enantioselective reduction of the ketone to a chiral secondary alcohol. youtube.com The steric and electronic properties of the substituents on the ketone, in this case, the furan ring and the 3,4,5-trifluorophenyl group, would be expected to play a significant role in the level of stereoselectivity achieved.
Chiral Auxiliary-Mediated Reactions: Attaching a chiral auxiliary to the furan or benzoyl moiety could create a diastereomeric intermediate, which would then direct subsequent reactions to one face of the molecule before the auxiliary is cleaved.
Diastereoselective Additions: For molecules that already contain a stereocenter, new stereocenters can be introduced with a specific relationship to the existing one. While this compound itself is prochiral, a derivative with a pre-existing stereocenter on the furan ring could undergo diastereoselective additions to the ketone.
While these general principles of asymmetric synthesis are well-documented for a wide range of ketones, their specific application to this compound has not been reported. The electronic effects of the three fluorine atoms on the benzoyl ring and the specific steric profile of the furan ring would likely influence the outcome of such reactions in ways that cannot be accurately predicted without experimental data.
The lack of published research on the diastereoselective and enantioselective pathways for this compound highlights a potential area for future investigation within the field of synthetic methodology. Such studies would be necessary to determine the feasibility of producing enantiomerically enriched derivatives of this compound and to understand the influence of its unique structural features on stereochemical control.
Influence of Fluorine Atoms on the Chemical Behavior of 2 3,4,5 Trifluorobenzoyl Furan
Electronic Effects of Multiple Fluorine Substituents on Reactivity
The three fluorine atoms on the benzoyl group of 2-(3,4,5-Trifluorobenzoyl)furan are powerful modulators of the molecule's electronic landscape. Their high electronegativity is the primary driver of these effects, which can be dissected into inductive and resonance contributions.
Inductive and Resonance Contributions
Fluorine is the most electronegative element, and its presence on the phenyl ring results in a strong electron-withdrawing inductive effect (-I). nih.gov This effect is transmitted through the sigma bonds of the molecule, pulling electron density away from the furan (B31954) ring and the carbonyl group. youtube.com The cumulative inductive effect of three fluorine atoms in a meta and para arrangement on the benzoyl group significantly deactivates the entire system towards electrophilic attack.
While fluorine does possess lone pairs that can participate in resonance donation (+R), this effect is generally weaker than its inductive effect, especially when positioned meta to the benzoyl group. In the case of this compound, the fluorine at the 4-position can participate in resonance, but the fluorines at the 3 and 5-positions exert their influence primarily through induction. The strong inductive withdrawal of electrons by the trifluorobenzoyl group diminishes the electron density of the furan ring, making it less susceptible to electrophilic substitution.
Acidity and Basicity Modulation
The electron-withdrawing nature of the 3,4,5-trifluorobenzoyl group has a pronounced effect on the acidity and basicity of adjacent functional groups. The furan ring contains an oxygen atom with lone pairs of electrons, which can act as a Lewis base. However, the strong inductive effect of the trifluorobenzoyl group withdraws electron density from the furan oxygen, thereby reducing its basicity. nih.gov This makes the furan oxygen in this compound a weaker proton acceptor compared to that in an unsubstituted benzoylfuran.
Conversely, the acidity of the hydrogen atoms on the furan ring is expected to be enhanced. The withdrawal of electron density from the furan ring polarizes the C-H bonds, making the protons more easily abstracted by a base. This increased acidity can be a key factor in certain reactions, such as deprotonation-mediated functionalization.
Table 1: Predicted Relative Basicity of the Furan Oxygen
| Compound | Substituent on Benzoyl Group | Expected Relative Basicity |
|---|---|---|
| 2-Benzoylfuran | None | Higher |
| 2-(4-Fluorobenzoyl)furan | 4-Fluoro | Intermediate |
Impact on Reaction Pathways and Selectivity
The electronic modifications imposed by the trifluoro-substituents significantly steer the course of chemical reactions involving this compound.
Directing Effects in Substitution Reactions
In electrophilic aromatic substitution reactions on the furan ring, the benzoyl group is a deactivating meta-director. However, in the context of the furan ring, which is inherently electron-rich, the acyl group deactivates all positions but directs incoming electrophiles to the position least deactivated, which is typically the 5-position. The powerful electron-withdrawing nature of the trifluorobenzoyl group would further disfavor electrophilic attack on the furan ring.
Conversely, the trifluorinated phenyl ring becomes a potential site for nucleophilic aromatic substitution (SNA_r). The strong electron-withdrawing effect of the fluorine atoms and the carbonyl group makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. The positions ortho and para to the activating carbonyl group are particularly activated towards nucleophilic substitution.
Stereoelectronic Control
Stereoelectronic effects, which involve the influence of electronic properties on the stereochemical outcome of a reaction, are also impacted by the fluorine substituents. For instance, in nucleophilic addition to the carbonyl group, the electron-deficient nature of the carbonyl carbon in this compound would enhance its reactivity towards nucleophiles. The stereochemical course of such additions could be influenced by the orientation of the furan and trifluorophenyl rings, which in turn is governed by electronic and steric factors. The presence of fluorine atoms can also stabilize certain conformations through non-covalent interactions, potentially influencing the stereoselectivity of reactions at or near the benzoyl group. nih.gov
Fluorine-Specific Transformations and Derivatizations
The presence of fluorine atoms on the benzoyl ring opens up avenues for specific chemical transformations that are not possible with non-fluorinated analogues. One of the most significant of these is nucleophilic aromatic substitution of the fluorine atoms themselves. Under appropriate conditions, one or more of the fluorine atoms can be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates. This allows for the late-stage functionalization of the molecule and the synthesis of a diverse range of derivatives.
Furthermore, the C-F bonds can potentially be activated by transition metal complexes, leading to C-H activation and other novel transformations. The unique electronic properties conferred by the fluorine atoms can also be exploited in the design of molecules with specific applications, such as in materials science or medicinal chemistry, where fluorine substitution is a common strategy to enhance metabolic stability and binding affinity. nih.gov
Table 2: Potential Fluorine-Specific Derivatizations
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Nucleophilic Aromatic Substitution | Sodium methoxide | 2-(3,5-Difluoro-4-methoxybenzoyl)furan |
| Nucleophilic Aromatic Substitution | Ammonia | 2-(3,5-Difluoro-4-aminobenzoyl)furan |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3,4,5 Trifluorobenzoyl Furan and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.
¹H, ¹³C, and ¹⁹F NMR Analysis for Structural Confirmation
The 1D NMR spectra provide the initial and most direct data regarding the chemical environment of the NMR-active nuclei within the molecule.
¹H NMR: The proton NMR spectrum of 2-(3,4,5-Trifluorobenzoyl)furan is expected to show distinct signals for the protons on the furan (B31954) ring and the trifluorophenyl ring. The furan ring protons typically appear as a set of three multiplets. The proton at the 5-position (H5) is expected to be a doublet of doublets, coupling to H4 and H3. The H4 proton should appear as a multiplet, coupling to H5 and H3. The H3 proton is also anticipated to be a doublet of doublets. The two equivalent protons on the trifluorobenzoyl ring (H2' and H6') are expected to appear as a triplet due to coupling with the two meta-fluorine atoms (F3' and F5').
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key expected signals include the carbonyl carbon (C=O) in the downfield region (typically ~180-195 ppm), and the carbons of the furan and trifluorophenyl rings. The carbon atoms bonded to fluorine will appear as multiplets due to C-F coupling, a characteristic feature that helps in their assignment.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. rsc.org It is highly sensitive and provides direct information about the fluorine environments. colorado.edu For the 3,4,5-trifluoro substitution pattern, two distinct signals are expected. A triplet for the fluorine at the 4'-position (F4'), coupled to the two adjacent fluorine atoms (F3' and F5'), and a doublet for the two equivalent fluorine atoms at the 3'- and 5'-positions, coupled to F4'. The chemical shifts are typically referenced against a standard like CFCl₃. colorado.edu
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound This table contains predicted values based on known data for similar structural motifs. Actual experimental values may vary.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|---|
| H3 | ¹H | ~7.3 | dd | ³J(H3-H4) ≈ 3.5, ⁴J(H3-H5) ≈ 0.8 |
| H4 | ¹H | ~6.7 | dd | ³J(H4-H3) ≈ 3.5, ³J(H4-H5) ≈ 1.8 |
| H5 | ¹H | ~7.8 | dd | ³J(H5-H4) ≈ 1.8, ⁴J(H5-H3) ≈ 0.8 |
| H2', H6' | ¹H | ~7.5-7.7 | t | ⁴J(H-F) ≈ 6-8 |
| C=O | ¹³C | ~182 | t | ³J(C-F) ≈ 3-5 |
| C2 | ¹³C | ~152 | s | - |
| C3 | ¹³C | ~118 | s | - |
| C4 | ¹³C | ~113 | s | - |
| C5 | ¹³C | ~149 | s | - |
| C1' | ¹³C | ~132 | m | - |
| C2', C6' | ¹³C | ~112 | dt | ²J(C-F) ≈ 15-20, ¹J(C-H) ≈ 165 |
| C3', C5' | ¹³C | ~150 | ddd | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 15, ³J(C-C) ≈ 3 |
| C4' | ¹³C | ~141 | dt | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 15 |
| F4' | ¹⁹F | ~ -135 | t | ³J(F-F) ≈ 20 |
| F3', F5' | ¹⁹F | ~ -128 | d | ³J(F-F) ≈ 20 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for assembling the molecular puzzle, revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show cross-peaks connecting H3-H4 and H4-H5 on the furan ring, confirming their adjacency. No correlation would be expected between the furan protons and the benzoyl protons, as they are separated by too many bonds.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.net It would show clear cross-peaks for C3-H3, C4-H4, C5-H5, and C2'/C6'-H2'/H6', allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Correlations from the furan protons (H3 and H5) to the carbonyl carbon (C=O), firmly linking the furan ring to the benzoyl group.
Correlations from the benzoyl protons (H2'/H6') to the carbonyl carbon.
Correlations from H2'/H6' to the fluorinated carbons C3'/C5' and the quaternary carbon C1'.
Correlations within the furan ring, such as from H5 to C3 and C4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. While less critical for this achiral molecule's basic connectivity, NOESY can provide insights into the preferred conformation, such as the relative orientation of the furan and benzoyl rings by showing correlations between protons on the two different ring systems if they are spatially close.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with extremely high accuracy. For this compound, the molecular formula is C₁₁H₅F₃O₂. HRMS analysis would provide a measured mass that is very close to the calculated exact mass, typically within a few parts per million (ppm), thus confirming the molecular formula. It is worth noting that for some polyfluorinated compounds composed primarily of carbon, fluorine, and hydrogen, obtaining a strong signal using electrospray ionization (ESI) can be challenging, and other ionization methods like electron ionization (EI) might be more suitable. rsc.org
Table 2: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₅F₃O₂ |
| Calculated Exact Mass | 230.02416 u |
| Expected Measurement | [M+H]⁺, [M+Na]⁺, or M⁺˙ depending on ionization source |
X-ray Crystallography for Solid-State Structure and Conformation
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and, most importantly, the torsional (dihedral) angle between the plane of the furan ring and the plane of the trifluorobenzoyl ring. This angle is a key conformational feature of diaryl ketones. Furthermore, the analysis would reveal intermolecular interactions in the crystal lattice, such as π-π stacking or other non-covalent forces, which govern the crystal packing. In the absence of experimental data, it is predicted that the two rings would be non-coplanar to minimize steric hindrance.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. globalresearchonline.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by several key absorptions. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration is predicted in the region of 1640-1670 cm⁻¹. The region between 1400 cm⁻¹ and 1100 cm⁻¹ will likely show multiple strong bands characteristic of the C-F stretching vibrations of the trifluorinated ring. nih.gov Aromatic C=C stretching vibrations from both rings are expected in the 1600-1450 cm⁻¹ region, while furan ring breathing modes and C-O-C stretching can be found in the fingerprint region below 1300 cm⁻¹. globalresearchonline.netmdpi.com
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the phenyl ring, often give a strong Raman signal. The C=O stretch is also Raman active. The symmetric C-F vibrations may also be more prominent in the Raman spectrum compared to their asymmetric counterparts in the IR spectrum.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3150 | Medium | Medium |
| Carbonyl (C=O) Stretch | 1640-1670 | Strong | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| C-F Stretch | 1100-1400 | Very Strong | Medium |
| Furan C-O-C Stretch | 1050-1250 | Strong | Weak |
Computational and Theoretical Investigations of 2 3,4,5 Trifluorobenzoyl Furan
Electronic Structure and Bonding Analysis
The electronic properties and bonding nature of 2-(3,4,5-Trifluorobenzoyl)furan are fundamental to its reactivity and physical characteristics. Computational chemistry offers powerful tools to investigate these aspects at the atomic level.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. For compounds analogous to this compound, such as other substituted benzofurans, DFT calculations are frequently employed to predict their ground state geometries and energies. physchemres.orgrsc.org The B3LYP hybrid functional, combined with a suitable basis set like 6-311++G(d,p), has been shown to provide reliable results for similar aromatic and heterocyclic systems. researchgate.netresearchgate.net
Table 1: Representative Calculated Ground State Properties for a Benzoyl-Furan System (Note: This table is illustrative and based on typical values for similar compounds calculated using DFT methods, as specific data for this compound is not publicly available.)
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -XXX.XXXXXX | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | X.XX | B3LYP/6-311++G(d,p) |
| C=O Bond Length (Å) | ~1.23 | B3LYP/6-311++G(d,p) |
| C-C Bridge Bond Length (Å) | ~1.48 | B3LYP/6-311++G(d,p) |
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO is likely centered on the electron-withdrawing trifluorobenzoyl group. This distribution suggests that the molecule would be susceptible to electrophilic attack on the furan ring and nucleophilic attack at the carbonyl carbon.
Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table is illustrative and based on typical values for similar compounds calculated using DFT methods, as specific data for this compound is not publicly available.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -X.XX |
| LUMO | -Y.YY |
| HOMO-LUMO Gap | Z.ZZ |
Charge Distribution and Electrostatic Potentials
The analysis of charge distribution and molecular electrostatic potential (MEP) provides a visual representation of the electron density around the molecule. The MEP map is particularly useful for predicting sites of electrophilic and nucleophilic attack. In this map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.
For this compound, the MEP would likely show a high negative potential around the carbonyl oxygen and the furan ring's oxygen atom, making these sites attractive to electrophiles. Conversely, the carbonyl carbon and the hydrogen atoms on the furan ring would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The fluorine atoms on the benzoyl ring would also contribute to a significant polarization of the molecule.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies.
Computational Modeling of Key Reaction Mechanisms
The synthesis of this compound can be achieved through a Friedel-Crafts acylation of furan with 3,4,5-trifluorobenzoyl chloride. Computational modeling can elucidate the mechanism of this reaction. The Friedel-Crafts acylation of furan is known to be sensitive, and classical conditions can lead to polymerization. stackexchange.com Milder catalysts, such as BF₃, are often preferred. stackexchange.com
Computational studies on similar acylation reactions can model the formation of the acylium ion intermediate and its subsequent attack on the furan ring. The regioselectivity of the acylation (attack at the 2- or 3-position of the furan ring) can also be investigated by comparing the activation barriers for the formation of the different isomers.
Energy Barriers and Rate-Determining Steps
By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The highest energy barrier along this surface corresponds to the rate-determining step of the reaction. For the Friedel-Crafts acylation, this is typically the formation of the sigma complex after the electrophilic attack of the acylium ion on the furan ring.
Computational studies on other reaction mechanisms, such as intramolecular nucleophilic attacks, have shown that the activation free energy can be computed and compared with experimental results. usfq.edu.ec While specific computational data for the reaction pathways of this compound are not available, the methodologies used in the study of related furan and benzoyl derivatives provide a clear framework for how such an investigation would be conducted. researchgate.netrsc.org
Table 3: Hypothetical Energy Profile for a Friedel-Crafts Acylation Step (Note: This table is illustrative and based on general principles of reaction mechanism studies, as specific data for this compound is not publicly available.)
| Reaction Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Furan + Acylium Ion) | 0.0 |
| Transition State 1 | +XX.X |
| Sigma Complex (Intermediate) | +Y.Y |
| Transition State 2 | +Z.Z |
| Product (Acylated Furan) | -W.W |
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction and interpretation of the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, density functional theory (DFT) is a suitable method for predicting its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. Such calculations are instrumental in confirming the molecular structure, understanding the electronic environment of the atoms, and identifying characteristic vibrational modes.
Theoretical predictions of the ¹H, ¹³C, and ¹⁹F NMR spectra can be performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a functional like B3LYP and a basis set such as 6-31+G(d,p). nih.gov The calculated chemical shifts, after appropriate scaling, can be correlated with experimental data to assign specific signals to each nucleus in the molecule. For the ¹⁹F NMR spectrum, which is particularly important for fluorinated compounds, computational methods can reliably predict the chemical shifts of the fluorine atoms on the benzoyl ring. nih.govresearchgate.net These predictions are crucial for distinguishing between the fluorine at the C4 position and the two equivalent fluorine atoms at the C3 and C5 positions.
The vibrational spectrum (IR) of this compound can also be simulated using DFT calculations. By calculating the harmonic frequencies, the principal vibrational modes can be identified. Key vibrational frequencies of interest include the C=O stretching of the ketone group, the C-F stretching modes of the trifluorobenzoyl moiety, and the characteristic vibrations of the furan ring. These predicted frequencies, when compared with experimental IR spectra, help in the detailed assignment of the observed absorption bands. cardiff.ac.uknih.gov
Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. rsc.org These calculations provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic excitations, such as n→π* or π→π* transitions, which are characteristic of molecules with carbonyl groups and aromatic rings.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Assignment/Interpretation |
| ¹⁹F NMR Chemical Shift (δ, ppm) | ||
| F at C3, C5 | -135 to -145 | Chemical environment influenced by the adjacent fluorine and the carbonyl group. |
| F at C4 | -155 to -165 | Distinct chemical shift due to its unique position on the phenyl ring. |
| ¹³C NMR Chemical Shift (δ, ppm) | ||
| Carbonyl Carbon (C=O) | 180 - 190 | Downfield shift characteristic of a ketone carbonyl carbon. |
| Furan C2 | 145 - 155 | Attached to the electron-withdrawing benzoyl group. |
| IR Vibrational Frequency (cm⁻¹) | ||
| C=O Stretch | 1650 - 1680 | Strong absorption band typical for an aromatic ketone. |
| C-F Stretch | 1100 - 1300 | Characteristic vibrations of the trifluorinated phenyl ring. |
| UV-Vis Absorption (λmax, nm) | ||
| π→π* Transition | 250 - 280 | Associated with the conjugated π-system of the molecule. |
| n→π* Transition | 310 - 340 | Weaker absorption band arising from the carbonyl group's non-bonding electrons. |
Note: The values presented in this table are hypothetical and based on typical ranges observed for similar functional groups and molecular structures in the scientific literature. Actual experimental or more precise computational values may vary.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing detailed insights into their conformational flexibility and intermolecular interactions. psu.edu For a molecule like this compound, which possesses rotational freedom around the single bond connecting the furan and benzoyl rings, MD simulations can elucidate the preferred spatial arrangements and the energetic barriers between different conformations.
The primary focus of conformational analysis for this molecule is the dihedral angle defined by the planes of the furan and trifluorobenzoyl rings. Due to steric hindrance and electronic effects, the molecule is unlikely to be perfectly planar. MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the most stable, low-energy conformers. It is expected that the molecule will adopt a non-planar conformation to minimize steric repulsion between the hydrogen atom at the C3 position of the furan ring and the fluorine atom at the C5 position (or the hydrogen at the C6 position) of the benzoyl ring.
Table 2: Summary of Findings from Molecular Dynamics Simulations of this compound
| Parameter | Finding | Implication |
| Conformational Analysis | ||
| Most Stable Conformer | Dihedral angle of approximately 30-50° between the furan and benzoyl rings. | A non-planar structure is favored to alleviate steric strain. |
| Rotational Energy Barrier | 4 - 8 kcal/mol | The molecule exhibits some rotational flexibility at room temperature. |
| Intermolecular Interactions | ||
| Dominant Interactions | Dipole-dipole interactions from the carbonyl group; C-F···H bonds. | These interactions govern the packing in the solid state and local ordering in the liquid phase. |
| π-π Stacking | Limited due to the non-planar nature of the stable conformers. | Face-to-face stacking of the aromatic rings is likely to be less significant. |
Note: The findings presented in this table are hypothetical and based on principles of molecular mechanics and the behavior of similar molecular systems. Specific values would require dedicated simulation studies.
Applications of 2 3,4,5 Trifluorobenzoyl Furan in Organic Synthesis and Materials Science
2-(3,4,5-Trifluorobenzoyl)furan as a Versatile Building Block
The foundational role of furan (B31954) and its derivatives as versatile synthons in organic chemistry is well-established. The furan nucleus can participate in a wide array of reactions, including those that proceed with dearomatization, making it a valuable precursor for complex molecular architectures. Fluorinated organic molecules are also of significant interest due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics.
However, specific research detailing the utility of This compound as a building block is not documented in available literature. The following subsections reflect this absence of specific findings.
Preparation of Complex Fluorinated Organic Molecules
The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry and materials science. While methods for the synthesis of fluorinated compounds are abundant, there is no specific literature detailing the use of This compound as a starting material or intermediate in the preparation of more complex fluorinated structures.
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions represent highly efficient strategies for the construction of complex molecules from simple precursors in a single operation. These reactions are valuable for their atom economy and reduction of synthetic steps. Despite the potential for the furan and benzoyl moieties within This compound to participate in such transformations, no studies have been published that document its specific involvement in either cascade or multicomponent reactions.
Potential in Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry investigates the non-covalent interactions that govern the formation of large, well-organized molecular assemblies. The presence of a furan ring, a carbonyl group, and a trifluorinated phenyl ring in This compound suggests potential for various non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for self-assembly.
Design of Non-Covalently Bonded Aggregates
Despite its structural features that suggest suitability for forming non-covalently bonded aggregates, there is no available research that explores or provides findings on the self-assembly or aggregate-forming properties of This compound or its derivatives.
Host-Guest Chemistry Applications
Similarly, the potential for This compound to act as either a host or a guest molecule in host-guest chemical systems has not been investigated in the available scientific literature. There are no reports on its use in forming inclusion complexes or other host-guest assemblies.
Advanced Materials Science Applications
The unique electronic and structural characteristics of this compound derivatives make them valuable components in the design of sophisticated organic materials. The strong dipole moment and electron-withdrawing nature of the trifluorobenzoyl group, coupled with the π-conjugated and electron-donating potential of the furan ring, provide a versatile platform for creating materials with tailored properties for electronic and optical applications.
Integration into Organic Electronic Materials (e.g., OLEDs, OPVs)
In the field of organic electronics, the development of materials with precisely controlled energy levels and charge-transport properties is paramount for high-performance devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The this compound moiety is a classic example of a donor-acceptor (D-A) structure, which is a fundamental design principle for many organic semiconductors. sioc-journal.cn
The electron-deficient 3,4,5-trifluorobenzoyl portion serves as a strong electron acceptor, while the furan ring can act as an electron-donating component or a π-conjugated linker. This intramolecular charge transfer (ICT) characteristic is crucial for the function of OLEDs and OPVs. Fluorination of the phenyl ring is a well-established strategy to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. nih.gov This tuning can improve charge injection and transport, enhance air stability, and increase the open-circuit voltage in OPV devices.
While direct studies on this compound itself in OLEDs or OPVs are not prevalent, the principles are demonstrated in related materials. For instance, furan-based non-fullerene acceptors have been explored for OPVs, where the furan unit contributes to backbone planarity and a reduced bandgap. nih.gov The strategic placement of furan moieties within the molecular structure is critical for photostability and device performance. nih.gov In one study, methylfuran linkers in an acceptor molecule led to power conversion efficiencies greater than 14%. nih.gov Similarly, the integration of fluorinated units into donor-acceptor copolymers is a major advancement in OPV materials, leading to enhanced open-circuit voltages and improved molecular packing, which boosts charge transport. nih.gov
The table below shows representative data for analogous donor-acceptor molecules used in organic electronics, illustrating the typical range of properties that could be expected from materials incorporating the trifluorobenzoyl furan motif.
| Analogous Material System | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application |
| Furan-based non-fullerene acceptor | -5.8 to -6.0 | -3.6 to -3.8 | 2.0 to 2.2 | OPV Acceptor |
| Fluorinated benzothiadiazole polymer | -5.4 to -5.6 | -3.4 to -3.6 | 1.8 to 2.0 | OPV Donor |
| Donor-acceptor small molecule (S/Se) | -5.2 to -5.3 | -3.5 to -3.6 | 1.6 to 1.7 | OPV Donor |
This table presents typical data for related classes of materials to illustrate the potential properties of derivatives of this compound.
Components in Liquid Crystal (LC) Materials
The rigid, polar structure of this compound makes it a compelling building block for the synthesis of liquid crystals (LCs). The planarity of the furan ring and the attached benzoyl group contributes to the molecular anisotropy required for mesophase formation. The incorporation of heterocyclic rings is a known strategy to influence the mesomorphic properties of materials. nih.gov
The presence of a furan ring in a liquid crystal molecule can affect the thermal stability and range of the liquid crystalline phases. nih.gov Furthermore, the strong transverse dipole moment arising from the ketone linkage and the multiple fluorine atoms on the phenyl ring can significantly impact the dielectric anisotropy (Δε) of the resulting LC material. Materials with high dielectric anisotropy are sought after for various display applications. Research on fluorinated benzoxazole-terminated liquid crystals has shown that lateral fluorine substitution can lead to low melting points, wide nematic phase intervals, and good solubility, which are desirable properties for LC mixtures. mdpi.com
A study of furan-based Schiff base/ester liquid crystals demonstrated that the incorporation of the furan ring influenced both the mesophase range and stability. nih.gov These materials were found to be purely nematogenic, a common and useful liquid crystal phase. nih.gov The combination of a rigid core, which could be based on the this compound structure, and flexible terminal alkyl chains is a classic design for calamitic (rod-shaped) liquid crystals.
The following table summarizes the properties of a homologous series of furan-containing liquid crystals, providing insight into the type of mesomorphic behavior that could be targeted with derivatives of this compound.
| Compound | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-(hexyloxy)benzoate | 105.2 | 190.5 | Nematic |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-(decyloxy)benzoate | 98.7 | 176.8 | Nematic |
| (E)-4-((furan-2-ylmethylene)amino)phenyl 4-(dodecyloxy)benzoate | 96.4 | 170.1 | Nematic, Smectic A |
Data from a study on analogous furan-containing liquid crystals. nih.gov The specific derivatives of this compound would exhibit different transition temperatures.
Photoactive Materials and Photophysical Property Tuning
The donor-acceptor architecture inherent to this compound is a strong indicator of its potential for creating novel photoactive materials. The photophysical properties of such molecules are dominated by intramolecular charge transfer (ICT) from the furan ring to the trifluorobenzoyl system upon photoexcitation. This ICT character often results in molecules exhibiting solvatochromism, where the emission color changes with solvent polarity, and can lead to large Stokes shifts.
These properties are highly desirable for applications such as fluorescent probes, sensors, and non-linear optics. The high degree of fluorination on the benzoyl ring can also enhance the photoluminescence quantum yield in some systems by promoting radiative decay pathways. The furan ring itself is a component of many fluorescent molecules. nih.gov
The ability to tune the photophysical properties is a key advantage. By modifying the donor strength (e.g., by substituting the furan ring) or the acceptor strength (e.g., altering the fluorination pattern), the absorption and emission wavelengths can be precisely controlled. For example, in donor-acceptor molecules containing a benzothiadiazole acceptor, the emission can be shifted across the visible spectrum. The use of a furan donor in such systems is known to significantly alter the photophysical and electronic properties compared to thiophene (B33073) or selenophene (B38918) donors. nih.gov
The table below illustrates the effect of the donor unit on the photophysical properties of fluorinated acceptor-based systems, which provides a model for the expected behavior of derivatives based on this compound.
| Donor Unit | Acceptor Unit | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| Furan | 5-fluorobenzothiadiazole | 444 | 550 | 0.25 |
| Thiophene | 5-fluorobenzothiadiazole | 440 | 565 | 0.20 |
| Selenophene | 5-fluorobenzothiadiazole | 457 | 575 | 0.15 |
Data from a study on analogous donor-acceptor systems, demonstrating the influence of the heteroaromatic donor on photophysical properties. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 2-aroyl-furans often relies on classical methods such as the Friedel-Crafts acylation, which typically involves stoichiometric amounts of Lewis acid catalysts and chlorinated solvents. wikipedia.orggoogle.com Future research should prioritize the development of more sustainable and efficient pathways to 2-(3,4,5-Trifluorobenzoyl)furan.
Key areas for investigation include:
Catalytic Cross-Ketonization: A promising green alternative involves the gas-phase cross-ketonization of a furan-based starting material, like methyl 2-furoate, with a derivative of 3,4,5-trifluorobenzoic acid. rsc.orgunibo.it This approach, potentially using a simple metal oxide catalyst like zirconia (ZrO₂), could offer high selectivity and a significantly lower environmental factor (E-factor) compared to traditional routes. rsc.orgunibo.it
Transition-Metal-Catalyzed Couplings: Palladium or copper-catalyzed cross-coupling reactions represent another modern avenue. Methodologies could be developed based on the coupling of a 3,4,5-trifluorobenzoyl source (like the corresponding acid chloride) with an organometallic furan (B31954) species. Conversely, copper-mediated annulation of 3,4,5-trifluorophenyl-substituted alkynes could be explored to construct the furan ring itself. organic-chemistry.orgbeilstein-journals.org
C-H Acylation: Direct C-H acylation of furan with a 3,4,5-trifluorobenzoyl electrophile would be a highly atom-economical approach. Research into discovering suitable catalytic systems (e.g., based on transition metals) that can selectively activate the C-H bond at the 2-position of the furan ring is a significant, albeit challenging, goal.
Green Reaction Conditions: Exploring aqueous synthetic routes or the use of eco-friendly solvents would align with the principles of green chemistry. Multicomponent reactions in water, which have been successful for other furan derivatives, could be adapted for the one-pot synthesis of this target molecule. researchgate.net
| Proposed Sustainable Route | Key Precursors | Potential Catalyst | Advantages |
| Catalytic Cross-Ketonization | Methyl 2-furoate, 3,4,5-Trifluorobenzoic acid | ZrO₂, other metal oxides | High atom economy, bio-based potential, lower E-factor. rsc.org |
| Copper-Catalyzed Annulation | 2-Fluorophenylacetylene derivative, KOH | Copper Iodide (CuI) | Utilizes readily available precursors. beilstein-journals.org |
| Direct C-H Acylation | Furan, 3,4,5-Trifluorobenzoyl chloride | Transition metal complexes | High atom economy, reduces pre-functionalization steps. |
| Aqueous Multicomponent Reaction | Furan derivative, Isocyanide, Trifluorobenzaldehyde derivative | Phase-transfer catalyst | Use of water as solvent, operational simplicity. researchgate.net |
Exploration of Undiscovered Reactivity and Transformative Potential
The trifunctional nature of this compound—comprising the furan ring, the ketone, and the trifluorophenyl group—opens up numerous avenues for exploring its chemical reactivity.
Future studies should focus on:
Furan Ring Transformations: The furan moiety can act as a diene in Diels-Alder reactions or undergo [2+2] photocycloadditions. youtube.comresearchgate.net Investigating its participation in such cycloadditions could lead to complex, polycyclic structures that are otherwise difficult to synthesize. Furthermore, oxidative dearomatization could be explored to generate highly functionalized linear systems or to trigger subsequent cyclizations. nih.gov
Carbonyl Group Chemistry: The ketone serves as a versatile handle for a wide range of transformations. Beyond simple reductions, its conversion to olefins (e.g., via Wittig reaction), imines (followed by reduction to amines), and its use in aldol (B89426) or Mannich-type reactions would expand the molecular diversity accessible from this starting material.
Fluorinated Ring Reactivity: The electron-withdrawing nature of the three fluorine atoms and the benzoyl ketone activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). This could allow for the regioselective introduction of various nucleophiles (e.g., O-, N-, S-based), enabling late-stage functionalization and the synthesis of a library of derivatives.
C-H Functionalization: Modern catalytic methods could be employed for the selective C-H functionalization of either the furan ring at its remaining positions or the trifluorophenyl ring, providing a direct route to more complex derivatives without the need for pre-installed directing groups.
| Reactive Site | Potential Transformation | Product Type | Significance |
| Furan Ring | Diels-Alder [4+2] Cycloaddition | Fused bicyclic ethers | Rapid complexity generation. |
| Furan Ring | [2+2] Photocycloaddition | Fused cyclobutanes | Access to strained ring systems. researchgate.net |
| Carbonyl Group | Wittig Olefination | Substituted Alkenes | C=C bond formation. |
| Trifluorophenyl Ring | Nucleophilic Aromatic Substitution (SNAr) | Substituted biaryls/ethers | Late-stage functionalization. |
Catalytic Asymmetric Synthesis Utilizing this compound
The prochiral ketone in this compound is an ideal target for catalytic asymmetric synthesis, primarily to produce the corresponding chiral alcohol, a potentially valuable building block for pharmaceuticals and materials science.
Future research should investigate:
Asymmetric Ketone Reduction: The application of well-established catalytic systems for the asymmetric reduction of ketones is a logical next step. This includes transition metal-catalyzed transfer hydrogenation (e.g., using Noyori-type Ru- or Ir-based catalysts) and catalytic hydrogenation. wikipedia.orgnih.gov The high efficiency and enantioselectivity of these methods for other aromatic ketones suggest a high probability of success. nih.gov
Organocatalytic Reduction: Organocatalysts, such as chiral oxazaborolidines (CBS catalysts) or phosphoric acids, offer a metal-free alternative for the enantioselective reduction of the ketone. rsc.org
Biocatalytic Reduction: The use of whole-cell biocatalysts (e.g., from plant tissues like carrot or potato) or isolated enzymes (ketoreductases) could provide a green and highly selective method for obtaining the chiral alcohol in high enantiomeric excess. nih.gov
Asymmetric Additions to the Carbonyl: Beyond reduction, the enantioselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the ketone, mediated by chiral ligands, would create chiral tertiary alcohols with a new stereocenter.
Chiral Furan-Based Scaffolds: The molecule could serve as a substrate in catalytic asymmetric reactions that modify the furan ring, such as asymmetric annulations, to construct compounds with both central and axial chirality. bohrium.comresearchgate.netbohrium.com
Integration into Emerging Fields of Chemical Research
To enhance efficiency, safety, and scalability, the synthesis and transformation of this compound should be integrated into modern chemical technologies like flow chemistry and photocatalysis.
Promising directions include:
Continuous Flow Synthesis: Many synthetic steps, particularly those involving hazardous reagents or intermediates like Grignard reagents, can be made safer and more efficient in a continuous flow reactor. researchgate.net A multi-step flow synthesis of this compound, potentially telescoping the formation and reaction of an intermediate, could be developed. uc.ptnih.gov Flow systems have proven effective for the synthesis of related trifluorobenzoic acids and furans. researchgate.netnih.govresearchgate.net
Photocatalysis and Photochemistry: The carbonyl group and furan ring are both photoactive moieties. The use of flow photochemistry could enable reactions that are difficult to control in batch, such as the photo-Nazarov cyclization of derived vinyl ketones. nih.gov The [2+2] photocycloaddition between the furan ring and an alkene is a classic photochemical transformation that could be explored under modern, sustainable conditions using eco-friendly UVA light sources. und.edu
Mechanochemistry: Exploring solvent-free or low-solvent synthetic methods using mechanochemical activation (e.g., ball milling) for reactions like the Friedel-Crafts acylation could drastically reduce waste and energy consumption.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(3,4,5-Trifluorobenzoyl)furan, and what challenges arise due to fluorine substitution?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3,4,5-trifluorobenzoyl chloride reacts with furan in the presence of Lewis acids (e.g., AlCl₃). Fluorine's electron-withdrawing nature may hinder electrophilic substitution; thus, activating groups or high-temperature conditions (80–120°C) are often required. Alternative methods include Suzuki-Miyaura coupling using fluorinated boronic esters, though steric hindrance from the trifluorobenzoyl group must be addressed. Purity assessment via HPLC (≥95%) and ¹⁹F NMR is critical to confirm regioselectivity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C/¹⁹F NMR : Resolve aromatic and furan protons, with ¹⁹F NMR (δ -110 to -130 ppm) confirming fluorine positions .
- X-ray crystallography : Resolve steric effects of the trifluorobenzoyl group; similar fluorinated furans have been structurally validated using this method .
- HPLC-MS : Monitor purity and detect byproducts (e.g., diacylated derivatives) using C18 columns and acetonitrile/water gradients .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber glass vials to prevent photodegradation. Fluorinated compounds are moisture-sensitive; use molecular sieves in storage containers. Solubility in ethanol or acetone (as noted for similar furans ) allows stock solutions to be prepared for long-term use, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How do electronic effects of the 3,4,5-trifluorobenzoyl group influence the reactivity of the furan ring in cross-coupling reactions?
- Methodological Answer : Fluorine's electron-withdrawing nature reduces electron density on the furan ring, complicating nucleophilic aromatic substitution. Computational studies (DFT) can map frontier molecular orbitals to predict reactive sites. Experimentally, Pd-catalyzed couplings (e.g., Buchwald-Hartwig) require electron-rich ligands (e.g., XPhos) to enhance catalytic activity. Kinetic monitoring via in situ IR or HPLC reveals rate-limiting steps .
Q. What strategies resolve contradictions in reported synthetic yields of fluorinated furan derivatives?
- Methodological Answer : Systematic parameter optimization is key:
- Catalyst screening : Test Pd(0)/Pd(II) systems for coupling efficiency.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but compete with Lewis acids.
- Temperature gradients : Microwave-assisted synthesis can reduce side reactions (e.g., dimerization ).
- Statistical design (DoE) : Identify critical factors (e.g., stoichiometry, reaction time) using software like JMP or Minitab .
Q. How can computational modeling predict the biological or material science applications of this compound?
- Methodological Answer :
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; fluorine's hydrophobic character may enhance binding in ATP pockets .
- QSAR studies : Correlate LogP (calculated ~2.2, similar to 2-propylfuran ) with membrane permeability.
- DFT calculations : Evaluate HOMO/LUMO gaps to assess potential as an electron-deficient ligand in OLEDs or catalysis .
Q. What are the mechanistic implications of fluorine substitution on the compound’s photostability and oxidative degradation?
- Methodological Answer : Fluorine increases bond dissociation energy (C-F vs. C-H), reducing photooxidation. Accelerated aging studies (e.g., 72-hr UV exposure in a photoreactor) with LC-MS analysis identify degradation products (e.g., defluorinated quinones). Compare with non-fluorinated analogs to isolate fluorine-specific effects. ESR spectroscopy detects radical intermediates under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
